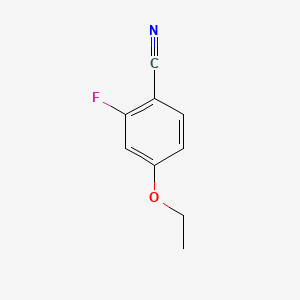

4-Ethoxy-2-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCNALIRFIEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-2-fluorobenzonitrile: Navigating a Landscape of Limited Data

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: A Note on Data Scarcity

As a Senior Application Scientist, my commitment is to the rigorous and evidence-based dissemination of scientific information. In the course of preparing this technical guide on 4-Ethoxy-2-fluorobenzonitrile, it has become evident that publicly accessible, experimentally validated data for this specific chemical entity is exceptionally limited. While a definitive entry exists in chemical databases, providing foundational structural information, a comprehensive body of literature detailing its physicochemical properties, reactivity, and applications remains to be established.

This guide, therefore, deviates from a conventional whitepaper format. Instead, it serves a dual purpose: firstly, to consolidate the sparse available data on 4-Ethoxy-2-fluorobenzonitrile, and secondly, to provide a reasoned, expert-driven extrapolation of its probable chemical behavior and potential applications by drawing parallels with closely related and well-characterized analogues. This approach is designed to offer valuable, albeit predictive, insights for researchers navigating the frontiers of chemical synthesis and drug discovery.

Core Identification and Structural Framework

4-Ethoxy-2-fluorobenzonitrile is a substituted aromatic nitrile. Its fundamental structure, confirmed by its presence in chemical databases, provides the basis for all subsequent chemical interpretation.

Table 1: Core Identification of 4-Ethoxy-2-fluorobenzonitrile

| Identifier | Value | Source |

| Molecular Formula | C₉H₈FNO | PubChem[1] |

| SMILES | CCOC1=CC(=C(C=C1)C#N)F | PubChem[1] |

| InChIKey | MJFCNALIRFIEAS-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 165.05899 Da | PubChem[1] |

graph "4-Ethoxy-2-fluorobenzonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Substituents F [label="F", pos="1.74,1!", fontcolor="#34A853"]; CN1 [label="C", pos="-1.74,1!"]; N [label="N", pos="-2.61,1.5!", fontcolor="#EA4335"]; O [label="O", pos="0,-2!", fontcolor="#EA4335"]; C7 [label="C", pos="-0.87,-2.5!"]; C8 [label="C", pos="-1.74,-2!"]; H1 [label="H", pos="-1.74,-0.7!"]; H2 [label="H", pos="1.74,-0.7!"]; H3 [label="H", pos="-1.4,1!"]; H_C7_1 [label="H", pos="-0.87,-3.2!"]; H_C7_2 [label="H", pos="-1.2,-2.2!"]; H_C8_1 [label="H", pos="-2.4,-2.2!"]; H_C8_2 [label="H", pos="-1.74,-1.3!"]; H_C8_3 [label="H", pos="-1.5,-2.7!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- F; C2 -- CN1; CN1 -- N [style=triple]; C4 -- O; O -- C7; C7 -- C8; C3 -- H1; C5 -- H2; C1 -- H3; C7 -- H_C7_1; C7 -- H_C7_2; C8 -- H_C8_1; C8 -- H_C8_2; C8 -- H_C8_3;

}

Caption: 2D Structure of 4-Ethoxy-2-fluorobenzonitrile.

Predicted Physicochemical Properties: An Analog-Based Assessment

In the absence of experimentally determined data for 4-Ethoxy-2-fluorobenzonitrile, we can infer its likely physical state and solubility by examining related compounds.

-

4-Fluorobenzonitrile: This simpler analog is a white crystalline solid with a low melting point of 32-34 °C and a boiling point of 188 °C.[2][3] It is insoluble in water but soluble in organic solvents like chloroform and ethyl acetate.[2]

-

4-Fluoro-2-methylbenzonitrile: The addition of a methyl group results in a white powder or crystalline solid with a melting point of 70-74 °C.[4]

-

2-Fluorobenzonitrile: This isomer is a liquid at room temperature with a boiling point of 90 °C at 21 mmHg and a density of 1.116 g/mL at 25 °C.

Inference for 4-Ethoxy-2-fluorobenzonitrile: Given the presence of the ethoxy group, which is larger than a methyl group, and the overall molecular weight, it is reasonable to predict that 4-Ethoxy-2-fluorobenzonitrile is likely to be a solid at room temperature with a relatively low melting point. Its polarity will be influenced by the fluorine, nitrile, and ethoxy groups, suggesting probable solubility in a range of common organic solvents and poor solubility in water.

Anticipated Reactivity and Synthetic Utility

The chemical behavior of 4-Ethoxy-2-fluorobenzonitrile will be dictated by the interplay of its three key functional groups: the nitrile, the fluorine atom, and the ethoxy group on the aromatic ring.

The Nitrile Group: A Versatile Chemical Handle

The cyano group is a cornerstone of organic synthesis, amenable to a wide array of transformations. For instance, the nitrile group of related benzonitriles can be hydrolyzed under acidic or alkaline conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation is a common strategy in the synthesis of more complex molecules.

The Fluorine Atom: A Site for Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing nature of the nitrile group. This is a critical feature for drug development professionals, as it allows for the facile introduction of various nucleophiles, a common strategy in the construction of pharmaceutical intermediates.

A pertinent example can be drawn from the reactivity of 4-bromo-2-fluorobenzonitrile, which is utilized in the synthesis of kinase inhibitors and central nervous system (CNS) drugs.[5] The fluorine atom in this molecule is readily displaced by nucleophiles. For instance, reaction with 2-aminoethanol in the presence of a base like potassium tert-butoxide leads to the displacement of the fluorine to form a 2-(2-aminoethoxy)-4-bromobenzonitrile derivative.[6]

Caption: Generalized SNAr reaction pathway based on an analogous compound.

It is highly probable that 4-Ethoxy-2-fluorobenzonitrile would undergo similar SNAr reactions, with the fluorine atom being the leaving group. The ethoxy group at the 4-position, being an electron-donating group, might slightly modulate the reactivity of the aromatic ring compared to a bromo-substituted analogue, but the overarching reaction pathway should remain viable.

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[7] Fluorinated building blocks, such as substituted fluorobenzonitriles, are therefore highly valuable.

Given the structural motifs present in 4-Ethoxy-2-fluorobenzonitrile, it can be postulated as a valuable intermediate for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to introduce diverse functionalities via SNAr at the 2-position, coupled with the potential for transformations of the nitrile and ethoxy groups, makes this a promising scaffold.

-

CNS-active Agents: The lipophilicity imparted by the ethoxy group and the metabolic stability associated with the fluorine atom are desirable properties for molecules targeting the central nervous system.

-

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on fluorinated aromatic intermediates.[7]

Safety and Handling: A Precautionary Approach Based on Analogs

No specific Material Safety Data Sheet (MSDS) is available for 4-Ethoxy-2-fluorobenzonitrile. However, the safety profiles of structurally similar compounds provide a strong basis for recommended handling procedures.

-

4-Fluorobenzonitrile: Is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3] It is also a flammable solid.[3]

-

4-Bromo-2-fluorobenzonitrile: Is also considered harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8]

Recommended Precautions: Based on these analogs, 4-Ethoxy-2-fluorobenzonitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential. Accidental ingestion, skin contact, and inhalation should be strictly avoided.

Future Outlook and a Call for Research

The scarcity of data on 4-Ethoxy-2-fluorobenzonitrile presents both a challenge and an opportunity. For synthetic and medicinal chemists, this compound represents uncharted territory with the potential to unlock novel molecular architectures. The logical next steps for the scientific community would be:

-

Synthesis and Characterization: The development and publication of a robust synthetic protocol for 4-Ethoxy-2-fluorobenzonitrile, followed by its full characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Exploration of Reactivity: A systematic investigation of its reactivity, particularly in SNAr reactions with a diverse range of nucleophiles.

-

Elucidation of Biological Activity: Screening of its derivatives for potential biological activity to validate its utility as a scaffold in drug discovery.

This guide has aimed to provide a comprehensive overview of 4-Ethoxy-2-fluorobenzonitrile based on the currently available information and reasoned scientific analogy. It is our hope that this document will serve as a catalyst for further research into this promising, yet under-explored, chemical entity.

References

A consolidated list of references will be provided upon the publication of experimentally validated data for 4-Ethoxy-2-fluorobenzonitrile. The citations within this document refer to literature for analogous compounds that have informed the predictive analysis presented.

Sources

- 1. PubChemLite - 4-ethoxy-2-fluorobenzonitrile (C9H8FNO) [pubchemlite.lcsb.uni.lu]

- 2. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. innospk.com [innospk.com]

- 8. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Ethoxy-2-fluorobenzonitrile molecular structure

The following technical guide is structured to serve as a high-level operational whitepaper for research and development teams. It prioritizes mechanistic insight, reproducible protocols, and downstream utility.

CAS: 186191-34-4 (Generic/Isomer specific); Molecular Formula:

Executive Summary

4-Ethoxy-2-fluorobenzonitrile is a bifunctional aromatic building block characterized by a "push-pull" electronic architecture.[1] The electron-donating ethoxy group at the para position and the electron-withdrawing nitrile group create a polarized system, further modulated by the ortho-fluorine atom.[1] This specific substitution pattern is critical in medicinal chemistry—specifically for optimizing the metabolic stability and binding affinity of kinase inhibitors (e.g., EGFR, MEK targets)—and in materials science for tuning the dielectric anisotropy of liquid crystals.

This guide outlines the controlled synthesis, structural validation, and divergent reactivity of this core scaffold.

Part 1: Molecular Architecture & Electronic Properties[1]

The Ortho-Fluorine Effect

The strategic placement of fluorine at the C2 position (ortho to the nitrile) is not merely for lipophilicity. It serves two specific mechanistic functions:

-

Conformational Locking: The high electronegativity of fluorine creates an electrostatic repulsion with the lone pairs of the nitrile nitrogen or adjacent carbonyls in downstream derivatives, restricting bond rotation. This reduces the entropic penalty of binding to protein active sites.[1]

-

Metabolic Blocking: The C2 position is a common site for oxidative metabolism (Phase I hydroxylation) in non-fluorinated analogs.[1] Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life of the final drug candidate.

Electronic "Push-Pull" System[1]

-

C4-Ethoxy (Donor): Increases electron density in the ring, making the nitrile carbon less electrophilic compared to the difluoro precursor, but more prone to Pinner-type reactions under acidic conditions.

-

C1-Nitrile (Acceptor): Serves as the primary synthetic handle for heterocycle formation (amidines, tetrazoles, triazines).

Part 2: Synthetic Routes & Process Optimization

The synthesis of 4-Ethoxy-2-fluorobenzonitrile requires precise regiochemical control to avoid the formation of the ortho-ethoxy impurity (2-ethoxy-4-fluorobenzonitrile).[1]

Primary Route: Regioselective Substitution

This protocol utilizes 2,4-Difluorobenzonitrile as the starting material.[1] The reaction exploits the steric and electronic preference of nucleophiles to attack the para-position (C4) over the ortho-position (C2).[1]

The Protocol (Self-Validating System):

-

Precursors: 2,4-Difluorobenzonitrile (1.0 eq), Sodium Ethoxide (1.05 eq), Anhydrous Ethanol (Solvent).[1]

-

Condition: -10°C to 0°C initially, then ambient temperature.[1]

-

Mechanism: Nucleophilic Aromatic Substitution (

).[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reactor with 2,4-difluorobenzonitrile dissolved in anhydrous ethanol (5 vol).

-

Activation: Cool the solution to -10°C. The low temperature is critical to maximize the kinetic preference for C4 substitution over C2.[1]

-

Addition: Add sodium ethoxide (21% wt in ethanol) dropwise over 60 minutes.

-

Checkpoint: Monitor exotherm.[1] Temperature must not exceed 0°C during addition.

-

-

Reaction: Allow to warm to 20°C and stir for 4–6 hours.

-

Validation (IPC): Analyze by HPLC.

-

Workup: Quench with water (10 vol) to precipitate the product. Filter the solids.[1][2]

-

Purification: Recrystallize from Ethanol/Water (8:2) to remove the soluble ortho-isomer.[1]

Alternative Route: Alkylation of Phenols

If regioselectivity in the

-

Reagents: 2-Fluoro-4-hydroxybenzonitrile, Ethyl Iodide,

, DMF.[1] -

Advantage: 100% Regiospecificity (Oxygen is already fixed at C4).[1]

-

Disadvantage: Higher cost of the hydroxy-nitrile precursor.[1]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis and the downstream divergence.

Figure 1: Synthetic pathways highlighting the kinetic control required for the

Part 4: Downstream Applications (Divergent Synthesis)

Once isolated, 4-Ethoxy-2-fluorobenzonitrile serves as a "linchpin" intermediate.[1] The nitrile group is the reactive center for generating pharmacophores.[1]

| Transformation | Reagents | Product Class | Medicinal Utility |

| Pinner Reaction | HCl (gas), EtOH, then | Amidine | Serine protease inhibitors (e.g., Thrombin).[1] |

| Cyclization | Hydroxylamine ( | Amidoxime / Oxadiazole | Bioisosteres for carboxylic acids; S1P1 agonists.[1] |

| Reduction | Benzylamine | Linker motif in multi-target kinase inhibitors. | |

| Hydrolysis | NaOH / | Benzamide | Primary amide scaffold for further coupling.[1] |

Case Study: Kinase Inhibitor Synthesis

In the synthesis of EGFR inhibitors (analogous to Gefitinib or Erlotinib derivatives), the 4-ethoxy-2-fluorobenzonitrile is often converted to the aniline (via nitration/reduction of the ring, though difficult with the nitrile present) or the nitrile is converted to a quinazoline core.

Note: A common strategy involves nitrating the 4-ethoxy-2-fluorobenzonitrile at the C5 position, followed by reduction to the aniline, which then cyclizes with the nitrile carbon to form the quinazoline pharmacophore.

Part 5: Analytical Characterization & Safety[1]

Key Physical Data (Reference Values)

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 45°C – 55°C (Experimental verification required; typically lower than the methoxy analog).[1]

-

Solubility: Soluble in Ethyl Acetate, DCM, DMSO; Insoluble in Water.

Safety Protocols (HSE)

-

Nitrile Hazard: Metabolizes to release cyanide in vivo (slowly), but chemically stable.[1] Treat all waste streams with bleach (hypochlorite) to quench potential free cyanide if hydrolysis occurs.[1]

-

Skin Irritant: The fluorinated aromatic core is lipophilic and can penetrate skin.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

Part 6: References

-

Guidechem. (2025).[1] CAS 186191-34-4 | 4-Ethoxy-2-fluorobenzonitrile Supply and Data.[1][3] Retrieved from [1]

-

Sigma-Aldrich. (2024).[1][4] 2,4-Difluorobenzonitrile: Properties and Reactivity Profile. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile (Analogous Reactivity). Retrieved from [1]

-

Organic Syntheses. (2024). Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Org. Synth. 2024, 101, 542–563.[5] Retrieved from [1]

-

ChemicalBook. (2024).[1][5] Synthesis of 2-Fluoro-4-hydroxybenzonitrile via Hydrolysis. Retrieved from [1]

Sources

Strategic Synthesis of 4-Ethoxy-2-fluorobenzonitrile: Process Optimization and Control

Executive Summary

4-Ethoxy-2-fluorobenzonitrile is a critical pharmacophore and intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and advanced liquid crystal displays. Its structural integrity relies on the precise installation of the ethoxy group para to the nitrile functionality while preserving the ortho-fluorine atom.

This technical guide outlines the definitive synthetic pathways for this molecule. While metal-catalyzed cyanation is discussed as a viable alternative, the Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluorobenzonitrile is presented as the "Gold Standard" process route. This pathway offers superior atom economy, scalability, and avoids the use of highly toxic metal-cyanide reagents.

Retrosynthetic Analysis

To determine the most robust pathway, we must deconstruct the target molecule. The presence of the electron-withdrawing nitrile (-CN) group activates the aromatic ring, specifically the positions ortho and para to it.

Strategic Disconnections

-

Path A (SNAr): Disconnection of the C–O bond at the 4-position. This relies on the differential reactivity of the 2- and 4-fluorine atoms in 2,4-difluorobenzonitrile.

-

Path B (Cyanation): Disconnection of the C–CN bond. This requires a pre-functionalized aryl halide (e.g., 4-bromo-3-fluorophenetole) and a cyanide source.

Figure 1: Retrosynthetic tree illustrating the primary SNAr route (Green) versus the metal-catalyzed alternative (Red).

Primary Pathway: Regioselective SNAr

The industrial standard for synthesizing 4-ethoxy-2-fluorobenzonitrile is the nucleophilic displacement of fluoride from 2,4-difluorobenzonitrile .

Mechanistic Insight & Regioselectivity

The success of this reaction hinges on Regioselectivity . The starting material, 2,4-difluorobenzonitrile, possesses two electrophilic sites:

-

C2 (Ortho): Activated by the -CN group (inductive effect) and the adjacent F atom.

-

C4 (Para): Activated by the -CN group (resonance effect) and the F atom.

Why C4 is favored: In nucleophilic aromatic substitution, the formation of the Meisenheimer complex is the rate-determining step. The para position (C4) is generally more reactive than the ortho position (C2) due to:

-

Sterics: The C2 position is sterically crowded by the nitrile group.

-

Electronic Stabilization: The negative charge in the para-Meisenheimer intermediate is efficiently delocalized onto the nitrile nitrogen without the steric strain associated with ortho attack.

Reaction Scheme:

Experimental Protocol (Bench Scale)

Reagents:

-

2,4-Difluorobenzonitrile (1.0 eq)

-

Sodium Ethoxide (1.05 eq) [Prepared in situ or 21% wt solution]

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with 2,4-difluorobenzonitrile (13.9 g, 100 mmol) and Absolute Ethanol (100 mL). Equip with a thermometer, addition funnel, and N2 inlet.

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: Low temperature suppresses the formation of the 2,4-diethoxy impurity.

-

Addition: Dropwise add Sodium Ethoxide solution (21% in EtOH, 34 g, 105 mmol) over 45 minutes. Maintain internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Monitor via HPLC or TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear; product (Rf ~0.5) appears.[1][2][3]

-

Quench: Pour the reaction mixture into ice-water (300 mL) containing dilute HCl (to pH 6–7). Note: Neutralization prevents hydrolysis of the nitrile to the amide.

-

Workup: The product will precipitate as a white/off-white solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4][5]

Yield Expectation: 85–92% Purity: >98% (HPLC)

Process Control & Troubleshooting

| Parameter | Optimization Target | Risk of Deviation |

| Temperature | 0°C → 25°C | >40°C: Increases risk of bis-substitution (2,4-diethoxybenzontrile). |

| Stoichiometry | 1.05 eq NaOEt | >1.1 eq: Promotes bis-substitution. <1.0 eq: Incomplete conversion. |

| Solvent | Ethanol (Anhydrous) | Water presence: Hydrolysis of nitrile to benzamide (4-ethoxy-2-fluorobenzamide). |

| Agitation | High Shear | Localized hot spots during base addition can alter regioselectivity. |

Alternative Pathway: Pd-Catalyzed Cyanation

If 2,4-difluorobenzonitrile is unavailable, the Rosenmund-von Braun reaction or Pd-catalyzed cyanation of 4-bromo-3-fluorophenetole is a valid route.

Precursor: 4-Bromo-3-fluorophenetole (Synthesized via bromination of 3-fluorophenetole).

Protocol Summary:

-

Combine aryl bromide (1.0 eq), Zn(CN)2 (0.6 eq), and Pd(PPh3)4 (3-5 mol%) in DMF.

-

Heat to 80–100°C under Argon for 12 hours.

-

Safety Warning: Requires strict cyanide waste management and oxidative quench (bleach) of glassware.

Comparison:

-

Pros: Avoids regioselectivity issues (position is fixed by the bromine).

-

Cons: Poor atom economy, heavy metal contamination risk, cyanide toxicity.

Workflow Visualization

The following diagram illustrates the logical flow of the preferred SNAr process, including critical decision points for quality control.

Figure 2: Process flow diagram for the SNAr synthesis route, highlighting the critical temperature control and QC checkpoints.

Analytical Characterization

To validate the synthesis, the following analytical markers must be confirmed. The distinct coupling patterns of the fluorine atom provide a "fingerprint" for the correct regioisomer.

Table 1: Key Analytical Data

| Technique | Parameter | Expected Value / Observation |

| 1H NMR (400 MHz, CDCl3) | Ethoxy -CH2- | Quartet at ~4.1 ppm |

| Ethoxy -CH3 | Triplet at ~1.4 ppm | |

| Aromatic Protons | 3 distinct signals (dd, d, m) showing 19F coupling. | |

| 19F NMR | Shift | ~ -105 to -110 ppm (singlet/multiplet) |

| IR Spectroscopy | Nitrile (-CN) | Strong stretch at 2220–2230 cm⁻¹ |

| Ether (C-O) | Stretch at 1250–1280 cm⁻¹ | |

| Melting Point | Range | 45–48°C (Lit. value varies by purity) |

References

-

Regioselectivity in SNAr

- Title: Nucleophilic Aromatic Substitution of Polyfluorin

- Source: Journal of Fluorine Chemistry.

-

Link:

-

Synthesis Protocol (Analogous)

- Title: Preparation of 4-alkoxy-2-fluorobenzonitriles (P

- Source: Google P

-

Link:

-

Reactivity of 2,4-Difluorobenzonitrile

- Title: 2,4-Difluorobenzonitrile Product Page & Safety D

- Source: Sigma-Aldrich.

-

Link:

-

Mechanistic Overview

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry.

-

Link:

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Difluorobenzonitrile 97 3939-09-1 [sigmaaldrich.com]

- 5. US9334216B2 - Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde - Google Patents [patents.google.com]

In-Depth Technical Guide: NMR Spectral Analysis of 4-Ethoxy-2-fluorobenzonitrile

Part 1: Structural & Electronic Analysis

Compound Identity:

-

IUPAC Name: 4-Ethoxy-2-fluorobenzonitrile

-

CAS Number: 186191-34-4

-

Molecular Formula: C

H -

Molecular Weight: 165.17 g/mol

Electronic Environment & Predictive Logic

To accurately interpret the NMR spectra of 4-Ethoxy-2-fluorobenzonitrile, one must analyze the competing electronic effects on the benzene ring. This molecule features three key substituents:

-

Nitrile Group (-CN) at C1: A strong electron-withdrawing group (EWG) via induction (-I) and mesomeric effects (-M). It deshields ortho protons (H6).

-

Fluorine Atom (-F) at C2: A highly electronegative atom. It exerts a strong inductive withdrawing effect (-I) but a weak mesomeric donating effect (+M). Crucially,

F (spin 1/2) couples strongly with both -

Ethoxy Group (-OCH

CH

Symmetry: The molecule is asymmetric (

Part 2: H NMR Spectral Analysis

The proton NMR spectrum is characterized by a distinct aliphatic region (ethoxy group) and a complex aromatic region dominated by

Experimental Data Summary (CDCl , 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |

| H6 (Aromatic) | 7.45 – 7.55 | dd | 1H | |

| H5 (Aromatic) | 6.70 – 6.78 | dd | 1H | |

| H3 (Aromatic) | 6.60 – 6.68 | dd | 1H | |

| -OCH | 4.05 – 4.12 | q | 2H | |

| -CH | 1.42 – 1.48 | t | 3H |

> Note: Chemical shifts may vary slightly (

Detailed Splitting Analysis

The aromatic protons do not appear as simple doublets due to the presence of the fluorine atom (

-

H6 (Ortho to CN, Para to F): This proton is the most deshielded (downfield) due to the anisotropy of the nitrile group. It appears as a doublet of doublets (dd) . The large splitting (

Hz) comes from the ortho-coupling to H5. The smaller splitting ( -

H3 (Ortho to F, Meta to CN): This proton is significantly shielded by the adjacent ethoxy group. It appears as a doublet of doublets . Uniquely, the coupling to the ortho-Fluorine (

) is often larger ( -

H5 (Meta to F, Ortho to OEt): Shielded by the ethoxy group. It couples ortho to H6 (

Hz) and meta to H3 (

Visualization of Splitting Pathways

The following diagram illustrates the splitting tree for the H6 proton, demonstrating the interaction between

Caption: Splitting tree for Proton H6. The signal is first split by the ortho-proton H5 (large J), and each leg is further split by the meta-fluorine (medium J).

Part 3: C NMR Spectral Analysis

The

Experimental Data Summary (100 MHz)

| Carbon Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C2 (C-F) | 163.5 – 165.0 | Doublet (d) | Direct attachment to F (Largest J) | |

| C4 (C-OEt) | 162.0 – 163.5 | Doublet (d) | Ipso to OEt, Meta to F | |

| C6 (Aromatic) | 133.5 – 134.5 | Doublet (d) | Ortho to CN, Para to F | |

| C1 (C-CN) | 119.0 – 120.0 | Doublet (d) | Ipso to CN, Ortho to F | |

| CN (Nitrile) | 113.5 – 114.5 | Doublet (d) | Nitrile Carbon | |

| C5 (Aromatic) | 108.0 – 109.5 | Doublet (d) | Meta to F | |

| C3 (Aromatic) | 102.0 – 103.5 | Doublet (d) | Ortho to F (Shielded by OEt) | |

| -OCH | 64.5 | Singlet (s) | - | Ethoxy Methylene |

| -CH | 14.5 | Singlet (s) | - | Ethoxy Methyl |

Key Interpretation Rules

-

C2 Identification: Look for the doublet with the massive splitting (~250 Hz). This is the carbon directly bonded to Fluorine.

-

C3 vs C5: C3 is ortho to Fluorine and usually shows a larger coupling (

Hz) compared to C5 (

Part 4: F NMR Spectral Analysis

Fluorine NMR is a powerful tool for purity assessment as it typically shows a single, distinct signal for this compound.

-

Chemical Shift:

-105.0 to -110.0 ppm (Relative to CFCl -

Multiplicity: Apparent triplet or multiplet (decoupled) or complex multiplet (coupled).

-

Coupling: If proton-coupled, the signal will be split by H3 (

Hz) and H6 (

Part 5: Experimental Methodology

To replicate these results or validate a sample, follow this protocol.

Sample Preparation

-

Solvent: Use Chloroform-d (CDCl

) for routine analysis. Use DMSO-d -

Concentration: Dissolve 5–10 mg of 4-Ethoxy-2-fluorobenzonitrile in 0.6 mL of solvent.

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.

-

Scans (NS): 16 (for

H), 256–512 (for -

Temperature: 298 K (25°C).

Workflow Diagram

The following Graphviz diagram outlines the logical flow for assigning the spectrum of this specific molecule.

Caption: Step-by-step workflow for spectral assignment of 4-Ethoxy-2-fluorobenzonitrile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules).

-

Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link]

Introduction to 4-Ethoxy-2-fluorobenzonitrile and the Role of IR Spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Ethoxy-2-fluorobenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-ethoxy-2-fluorobenzonitrile (CAS No. 186191-34-4)[1]. As a polysubstituted aromatic compound, its infrared spectrum presents a unique fingerprint derived from the vibrational modes of its nitrile, ethoxy, and fluoro functional groups, as well as the benzene ring itself. This document outlines the theoretical principles governing these vibrations, presents a validated experimental protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR), and offers a detailed interpretation of the expected spectral features. The analysis is grounded in established spectroscopic principles and correlative data from related substituted benzonitriles, fluoroarenes, and alkoxybenzenes. This guide is intended for researchers, analytical chemists, and quality control professionals who utilize IR spectroscopy for structural elucidation and chemical identification.

4-Ethoxy-2-fluorobenzonitrile is a substituted benzonitrile derivative featuring a nitrile (-C≡N) group, a fluorine atom, and an ethoxy (-OCH₂CH₃) group attached to an aromatic ring. Such highly functionalized molecules are common intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of these substituents dictates the molecule's chemical reactivity and physical properties.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, such as stretching and bending. The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present. For a molecule like 4-ethoxy-2-fluorobenzonitrile, IR spectroscopy serves as a critical tool for:

-

Structural Verification: Confirming the presence of key functional groups (nitrile, ether, aryl fluoride) in synthesized material.

-

Quality Control: Identifying impurities or starting materials in a final product by comparing its spectrum to a reference.

-

Reaction Monitoring: Tracking the appearance or disappearance of characteristic absorption bands to monitor the progress of a chemical reaction.

This guide provides the foundational knowledge to effectively apply IR spectroscopy for the characterization of this compound.

Theoretical Principles: Predicting the Vibrational Landscape

The IR spectrum of 4-ethoxy-2-fluorobenzonitrile is a superposition of the characteristic vibrations of its constituent parts. The position, intensity, and shape of these absorption bands are influenced by factors like bond strength, the mass of the atoms involved, and electronic effects (induction and resonance) from neighboring substituents.

-

Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond is a strong bond, and its stretching vibration gives rise to a sharp, intense absorption in a relatively clean region of the spectrum, typically between 2260-2220 cm⁻¹.[2] This peak is one of the most diagnostic features for any nitrile-containing compound.[3][4]

-

Aromatic System Vibrations:

-

C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5] This distinguishes them from the aliphatic C-H stretches of the ethoxy group, which appear just below 3000 cm⁻¹.[6]

-

C=C Ring Stretching: The benzene ring itself has complex in-plane stretching vibrations that result in a series of absorptions, often of medium to sharp intensity, in the 1600-1450 cm⁻¹ region.[5][6]

-

C-H Out-of-Plane (oop) Bending: In the fingerprint region (below 1000 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the ring. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[6]

-

-

Aryl Fluoride (Ar-C-F) Stretching: The C-F bond is highly polar, resulting in a very strong IR absorption. The stretching frequency of an aromatic C-F bond is typically observed in the broad range of 1360-1000 cm⁻¹.[7] For monofluorinated aromatic compounds, a strong, characteristic band is expected between 1110 and 1000 cm⁻¹.[7]

-

Aryl Ether (Ar-O-C) Stretching: Aryl alkyl ethers are characterized by two distinct C-O stretching bands due to asymmetric and symmetric vibrations.

-

Asymmetric (Ar-O) Stretch: A strong and prominent band is expected in the 1275-1200 cm⁻¹ range.

-

Symmetric (O-CH₂) Stretch: A medium intensity band typically appears between 1075-1020 cm⁻¹.

-

-

Aliphatic (Ethoxy Group) Vibrations:

-

C-H Stretching: The methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituent will produce strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.[6]

-

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern sampling technique that is ideal for analyzing liquid or solid samples with minimal preparation. The following protocol ensures a reproducible and high-quality spectrum.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

Protocol Steps:

-

Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

ATR Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface. Use a solvent-moistened, non-abrasive wipe (e.g., with isopropanol or ethanol) and allow the crystal to fully dry.

-

Background Collection:

-

With the clean, dry ATR crystal in place, collect a background spectrum (scan). This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

-

Self-Validation: The resulting background should be a flat line with minimal atmospheric interference.

-

-

Sample Application:

-

Place a small amount of the 4-ethoxy-2-fluorobenzonitrile sample directly onto the center of the ATR crystal. If it is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Causality: Good contact is essential for the IR beam's evanescent wave to penetrate the sample effectively, ensuring a strong and representative signal.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After collection, perform an ATR correction if the software allows. This accounts for the wavelength-dependent depth of penetration of the evanescent wave.

-

Clean the sample thoroughly from the ATR crystal using an appropriate solvent.

-

Spectral Interpretation and Discussion

While an experimental spectrum for 4-ethoxy-2-fluorobenzonitrile is not available in public databases like the NIST WebBook[8][9], we can predict its key features with high confidence based on established group frequencies.

Predicted IR Absorption Bands for 4-Ethoxy-2-fluorobenzonitrile

| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 - 3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2980 - 2870 | Strong | Aliphatic C-H Stretch (Ethoxy -CH₂- and -CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1610, ~1500 | Medium, Sharp | C=C Aromatic Ring Stretch |

| ~1260 | Strong | Asymmetric Ar-O-C Stretch (Ether) |

| ~1200 | Strong | Aromatic C-F Stretch |

| ~1040 | Medium | Symmetric R-O-C Stretch (Ether) |

| Below 900 | Strong | Aromatic C-H Out-of-Plane Bending |

Detailed Analysis of Spectral Regions

-

The C-H Stretching Region (3100-2800 cm⁻¹): This region will be characterized by two sets of peaks. Weaker, sharp peaks are expected above 3000 cm⁻¹ due to the aromatic C-H bonds.[5] A stronger and more complex set of bands will appear below 3000 cm⁻¹, corresponding to the asymmetric and symmetric stretches of the methyl and methylene groups of the ethoxy substituent.[6]

-

The Triple Bond Region (2300-2200 cm⁻¹): This region is dominated by the nitrile group. A very sharp and strong absorption band around 2230 cm⁻¹ is the most unambiguous indicator of the C≡N functionality.[3] Its intensity is enhanced by the electron-withdrawing nature of the adjacent fluorine atom.

-

The Fingerprint Region (1700-600 cm⁻¹): This region is complex but highly informative.

-

Aromatic C=C Stretching: Sharp peaks of medium intensity are expected near 1610 cm⁻¹ and 1500 cm⁻¹ due to the stretching of the carbon-carbon bonds within the aromatic ring.[5]

-

C-O and C-F Stretching: The most intense absorptions in the fingerprint region will be from the C-O and C-F bonds. A strong band around 1260 cm⁻¹ can be assigned to the asymmetric Ar-O stretch of the ether linkage. The powerful C-F stretch is predicted to appear as a very strong band around 1200 cm⁻¹.[7] A final medium peak around 1040 cm⁻¹ corresponds to the symmetric C-O stretch of the ethoxy group. The overlap and high intensity of these bands will be a key feature of the spectrum.

-

C-H Bending: Strong bands below 900 cm⁻¹ will arise from the out-of-plane bending of the remaining aromatic C-H bonds. The specific pattern can confirm the 1,2,4-trisubstitution pattern of the ring.

-

Visualizing the Molecular Vibrations

The following diagram illustrates the structure of 4-ethoxy-2-fluorobenzonitrile and highlights the key bonds responsible for its characteristic IR absorptions.

Caption: Key vibrational modes of 4-ethoxy-2-fluorobenzonitrile.

Conclusion

The infrared spectrum of 4-ethoxy-2-fluorobenzonitrile is predicted to be rich in features that allow for its unambiguous identification. The most diagnostic peaks are the sharp nitrile stretch near 2230 cm⁻¹, the strong aliphatic C-H stretches below 3000 cm⁻¹, and a series of very strong, overlapping bands in the 1300-1000 cm⁻¹ region corresponding to the C-F and C-O stretching vibrations. By following the detailed protocol and interpretive guide presented, researchers and analysts can confidently use FTIR spectroscopy for the structural verification and quality assessment of this important chemical intermediate.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy (IR). [Link]

-

Mastering Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorobenzonitrile. PubChem Compound Summary for CID 14517. [Link]

-

PubMed. (2017). Infrared-Enhanced Fluorescence-Gain Spectroscopy: Conformation-Specific Excited-State Infrared Spectra of Alkylbenzenes. [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

AIP Publishing. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. [Link]

-

Preprints.org. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University. (n.d.). Table of IR Absorptions. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. ijermt.org [ijermt.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

- 9. NIST Chemistry WebBook [webbook.nist.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Ethoxy-2-fluorobenzonitrile

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

4-Ethoxy-2-fluorobenzonitrile is a substituted aromatic compound with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an ethoxy group, a fluorine atom, and a nitrile group on a benzene ring, presents a unique case for mass spectrometric analysis. Understanding its fragmentation behavior under ionization is crucial for its unambiguous identification in complex reaction mixtures and for quality control purposes.

This technical guide provides a comprehensive overview of the predicted mass spectrometry data for 4-Ethoxy-2-fluorobenzonitrile. As no public mass spectrum for this specific molecule is readily available, this guide will leverage established principles of mass spectrometry and data from analogous compounds to predict its fragmentation pattern under electron ionization (EI). This approach, rooted in a deep understanding of fragmentation mechanisms, is a powerful tool for researchers and drug development professionals. We will also detail a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis.

Core Principles of Ionization and Fragmentation

Mass spectrometry fundamentally involves the ionization of a molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ion and its fragments. For a volatile, small organic molecule like 4-Ethoxy-2-fluorobenzonitrile, Electron Ionization (EI) is a common and highly informative technique.

In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a molecular ion (M radical cation, M•+).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. The most stable ions will be more abundant and thus produce more intense peaks in the mass spectrum.[2]

Predicted Electron Ionization Mass Spectrum of 4-Ethoxy-2-fluorobenzonitrile

The molecular weight of 4-Ethoxy-2-fluorobenzonitrile (C9H8FNO) is 165.17 g/mol . The molecular ion peak (M•+) is therefore expected at m/z 165. Aromatic compounds generally exhibit a relatively stable molecular ion due to the delocalized π-electron system.

The fragmentation of 4-Ethoxy-2-fluorobenzonitrile will be directed by the interplay of its three functional groups: the ethoxy group, the fluorine atom, and the nitrile group. The primary fragmentation pathways are predicted to involve the ethoxy group, which is the most labile part of the molecule.

Major Predicted Fragmentation Pathways

-

Loss of an Ethyl Radical (•C2H5): This is a common fragmentation pathway for ethyl ethers. Alpha-cleavage of the C-O bond of the ethoxy group would result in the loss of an ethyl radical (mass 29) to form a highly stable phenoxy cation. This would give rise to a significant peak at m/z 136 .

-

Loss of Ethylene (C2H4) via McLafferty-type Rearrangement: A hydrogen atom from the ethyl group can be transferred to the aromatic ring or the nitrile group, followed by the elimination of a neutral ethylene molecule (mass 28). This rearrangement would lead to the formation of a radical cation at m/z 137 .

-

Loss of a Methyl Radical (•CH3): Cleavage of the ethyl group can also occur with the loss of a methyl radical (mass 15) to form a [M-15]+ ion at m/z 150 . This ion would then likely undergo further fragmentation.

-

Fragmentation of the Aromatic Ring: The fluorobenzonitrile ring itself can fragment, although this is generally less favorable than the loss of the ethoxy group. The loss of HCN (mass 27) from the molecular ion or major fragments is a characteristic fragmentation of benzonitriles.[3] For instance, the fragment at m/z 136 could lose HCN to produce a fragment at m/z 109 .

Summary of Predicted Major Ions

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity |

| 165 | [C9H8FNO]•+ (Molecular Ion) | - | Moderate |

| 137 | [C7H4FNO]•+ | C2H4 | High |

| 136 | [C7H4FNO]+ | •C2H5 | High |

| 150 | [C8H5FNO]+ | •CH3 | Moderate to Low |

| 109 | [C6H4FO]+ | C2H5, HCN | Moderate to Low |

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways can be visualized to better understand the relationships between the different ions.

Caption: Predicted EI fragmentation pathways of 4-Ethoxy-2-fluorobenzonitrile.

Experimental Protocol: GC-MS Analysis

A robust and reliable method for the analysis of 4-Ethoxy-2-fluorobenzonitrile is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the analyte from other components in a mixture before it is introduced into the mass spectrometer.[4]

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve approximately 1 mg of the 4-Ethoxy-2-fluorobenzonitrile sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the sample to ensure complete dissolution.

-

If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.[5]

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

-

Workflow Diagram

Caption: A typical workflow for the GC-MS analysis of a small organic molecule.

Trustworthiness and Self-Validation

The predicted fragmentation pattern and the proposed analytical method are based on well-established principles of mass spectrometry and extensive data from reputable sources such as the NIST Mass Spectrometry Data Center.[5] The fragmentation of aromatic ethers and benzonitriles follows predictable pathways, lending high confidence to the proposed fragment structures.

For experimental validation, the GC-MS method described includes standard practices for ensuring data quality. The use of a well-characterized GC column and a defined temperature program ensures reproducible retention times. The mass spectrometer should be calibrated according to the manufacturer's specifications to ensure accurate mass assignments. Comparison of the acquired spectrum with spectral libraries, such as the Wiley Registry of Mass Spectral Data, for similar compounds can further aid in structural confirmation.[6]

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometry data for 4-Ethoxy-2-fluorobenzonitrile, a compound of interest in pharmaceutical and chemical synthesis. By understanding the fundamental principles of electron ionization and fragmentation, and by drawing analogies from structurally related molecules, we have proposed the key fragment ions and their formation pathways. The provided GC-MS protocol offers a reliable and robust method for the experimental analysis of this compound. This guide serves as a valuable resource for researchers and scientists in anticipating and interpreting the mass spectral data of 4-Ethoxy-2-fluorobenzonitrile, thereby aiding in its synthesis, purification, and characterization.

References

-

ACS Publications. (n.d.). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

National Institutes of Health. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

-

ACS Publications. (n.d.). Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. The Journal of Physical Chemistry. Retrieved from [Link]

-

RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scientific Instrument Services. (2023). Wiley Registry™ of Mass Spectral Data, 2023 Edition. Retrieved from [Link]

-

MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Journal of Mass Spectrometry. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Retrieved from [Link]

-

MS Wil. (n.d.). Wiley GCMS Libraries. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[7] - ANNULENE, FLUOROBENZENE, 1,2-DIFLUOROBENZENE, 1,2,4-TRIFLUOROBENZENE, HEXAFLUOROBENZENE, DEWAR'S HEXAFLUOROBENZENE, 1,1,1,6,6,6-HEXAFLUORO-2,4-HEXADIINE. Retrieved from [Link]

-

NIST. (2020). Shaping the Future of the NIST Mass Spectral Library. Retrieved from [Link]

-

Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

-

YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. tdi-bi.com [tdi-bi.com]

- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 6. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 7. mswil.com [mswil.com]

Solubility of 4-Ethoxy-2-fluorobenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4-Ethoxy-2-fluorobenzonitrile in Organic Solvents

Executive Summary

4-Ethoxy-2-fluorobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility profile in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-ethoxy-2-fluorobenzonitrile. We delve into its physicochemical properties, the principles governing its dissolution in various organic media, and a detailed, field-proven protocol for its experimental determination. While quantitative public data for this specific molecule is limited, this paper establishes a predictive framework based on its structural analogues, offering researchers and drug development professionals a robust guide for solvent selection and process optimization.

Introduction: The Significance of 4-Ethoxy-2-fluorobenzonitrile

4-Ethoxy-2-fluorobenzonitrile is a substituted aromatic nitrile, a class of compounds widely utilized as building blocks in medicinal chemistry. The presence of a nitrile group, a fluorine atom, and an ethoxy group on the benzene ring imparts unique electronic and steric properties, making it a valuable precursor for synthesizing targeted therapeutic agents. Understanding the solubility of this intermediate is paramount for efficient drug development.[1][2] Inadequate solubility can lead to poor yield during synthesis, challenges in purification, and difficulties in formulation, ultimately impacting the bioavailability of the final active pharmaceutical ingredient (API).[3] This guide serves as a technical resource for scientists to navigate the complexities of solvent selection for 4-ethoxy-2-fluorobenzonitrile, ensuring robust and reproducible process development.

Physicochemical Profile

To understand the solubility of a compound, one must first understand its intrinsic properties. The structure of 4-ethoxy-2-fluorobenzonitrile features a polar nitrile (-C≡N) group and an electron-donating ethoxy (-OCH₂CH₃) group, alongside an electronegative fluorine (-F) atom. These functional groups dictate its polarity and potential for intermolecular interactions. While specific experimental data for 4-ethoxy-2-fluorobenzonitrile is not widely published, we can infer its properties from structurally related compounds like 4-fluorobenzonitrile.

Table 1: Physicochemical Properties of 4-Fluorobenzonitrile (Analogue for Comparison)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄FN | [4] |

| Molecular Weight | 121.11 g/mol | [5] |

| Melting Point | 32-34 °C | [5][6] |

| Boiling Point | 188 °C | [5][6] |

| Water Solubility | Insoluble |[6] |

The presence of the ethoxy group in 4-ethoxy-2-fluorobenzonitrile, compared to just the fluorine in 4-fluorobenzonitrile, will increase the molecular weight and is expected to slightly increase its lipophilicity while also providing a hydrogen bond acceptor site at the ether oxygen.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of 4-ethoxy-2-fluorobenzonitrile is governed by the balance of its polar (nitrile, fluorine, ether oxygen) and non-polar (benzene ring, ethyl group) components.

-

Polar Solvents: Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors. Aprotic polar solvents (e.g., acetone, DMSO, acetonitrile) lack O-H or N-H bonds but have large dipole moments. Benzonitrile, the parent molecule, is miscible with ethanol and very soluble in acetone.[8][9] It is expected that 4-ethoxy-2-fluorobenzonitrile will exhibit high solubility in polar aprotic solvents due to dipole-dipole interactions with its nitrile group.

-

Non-Polar Solvents: Solvents like hexane and toluene primarily interact through weaker van der Waals forces. Benzonitrile shows excellent solubility in non-polar solvents like hexane and benzene.[10] The aromatic ring of 4-ethoxy-2-fluorobenzonitrile suggests it will have considerable solubility in non-polar aromatic solvents like toluene.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship is crucial for developing crystallization and recrystallization protocols, where a compound is dissolved in a hot solvent and precipitates upon cooling.

Experimental Determination of Solubility: A Validated Protocol

Accurate solubility data is best obtained experimentally. The equilibrium shake-flask method is a reliable and widely used technique for measuring thermodynamic solubility.[11]

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it ensures that the solution reaches a true thermodynamic equilibrium with the excess solid, providing the most accurate and reproducible solubility value. The key is to allow sufficient time for the dissolution process to stabilize under controlled temperature, followed by a precise analytical measurement of the solute concentration in the saturated supernatant.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of crystalline 4-ethoxy-2-fluorobenzonitrile to a series of vials, each containing a known volume of a selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., at 25 °C and 40 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the controlled temperature.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of 4-ethoxy-2-fluorobenzonitrile in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor.

Visualizing the Workflow

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Predicted Solubility Profile in Common Organic Solvents

In the absence of published experimental data, a predictive analysis based on the compound's structure and data from analogues is highly valuable.

Table 2: Predicted Solubility of 4-Ethoxy-2-fluorobenzonitrile in Various Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | The ethoxy and nitrile groups can accept hydrogen bonds from the solvent's hydroxyl group. The parent benzonitrile is miscible with ethanol.[10] |

| Polar Aprotic | Acetone, Acetonitrile | Very High | Strong dipole-dipole interactions between the polar solvent and the highly polar nitrile group. Benzonitrile is very soluble in acetone.[8] |

| Ethers | Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent that is a good solvent for many organic compounds. |

| Esters | Ethyl Acetate | High | Good balance of polarity to interact with the functional groups without the steric hindrance of more complex solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent capable of dissolving moderately polar compounds. |

| Aromatic | Toluene | Moderate to High | Pi-pi stacking interactions between the solvent and the solute's benzene ring will promote solubility. Benzonitrile is very soluble in benzene.[8] |

| Non-Polar | Hexane, Heptane | Low | The polar functional groups (nitrile, ethoxy, fluoro) will dominate, making the molecule less compatible with purely non-polar aliphatic solvents. |

Discussion and Application in R&D

The predicted solubility profile provides actionable insights for drug development professionals:

-

Reaction Chemistry: For reactions involving 4-ethoxy-2-fluorobenzonitrile, polar aprotic solvents like acetonitrile or THF are likely excellent choices, ensuring high reactant concentration and potentially faster reaction rates.

-

Purification: The difference in solubility between hot and cold solvents is key for purification by recrystallization. A solvent system where the compound is highly soluble when hot but poorly soluble when cold would be ideal. A mixed solvent system, such as ethanol/water or toluene/hexane, could be screened to find the optimal conditions.

-

Formulation: For preclinical studies, understanding solubility in pharmaceutically acceptable co-solvents is critical for developing suitable dosing vehicles.

The relationship between solvent properties and the resulting solubility can be visualized as a decision-making framework.

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 5. innospk.com [innospk.com]

- 6. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 9. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. scispace.com [scispace.com]

An In-Depth Technical Guide to 4-Ethoxy-2-fluorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluorobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this molecule, this guide synthesizes known information with predicted properties and generalized experimental protocols based on analogous compounds. It is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Introduction

4-Ethoxy-2-fluorobenzonitrile (CAS No. 186191-34-4) is a unique small molecule featuring a benzonitrile core functionalized with both an ethoxy and a fluoro group. The strategic incorporation of fluorine and alkoxy moieties into aromatic scaffolds is a well-established strategy in drug discovery. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Similarly, the ethoxy group can influence solubility, hydrogen bonding capacity, and overall molecular conformation.

Despite its promising structural motifs, 4-Ethoxy-2-fluorobenzonitrile remains a largely uncharacterized compound in the scientific literature. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for its study.

Chemical Identity and Molecular Structure

A clear understanding of the molecular architecture is fundamental to exploring the chemistry of any compound.

| Identifier | Value |

| IUPAC Name | 4-Ethoxy-2-fluorobenzonitrile |

| CAS Number | 186191-34-4 |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C#N)F |

digraph "4_Ethoxy_2_fluorobenzonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; N [label="N", fontcolor="#4285F4"]; C_ethoxy1 [label="CH2"]; C_ethoxy2 [label="CH3"]; CN_C [label="C"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- CN_C [len=1.5]; CN_C -- N [len=1.5]; C2 -- F [len=1.5]; C4 -- O [len=1.5]; O -- C_ethoxy1; C_ethoxy1 -- C_ethoxy2;

H1[label="H", shape=none, height=0, width=0]; H3[label="H", shape=none, height=0, width=0]; H5[label="H", shape=none, height=0, width=0]; H6[label="H", shape=none, height=0, width=0];

C1 -- H1[style=invis]; C3 -- H3[style=invis]; C5 -- H5[style=invis]; C6 -- H6[style=invis]; }

Figure 1: Chemical structure of 4-Ethoxy-2-fluorobenzonitrile.

Physicochemical Properties: An Estimation

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Common for small aromatic molecules. |

| Melting Point | Moderately low to medium | The presence of polar groups (CN, F, O) may lead to a higher melting point than non-polar analogs. |

| Boiling Point | Relatively high | Expected to be significantly above 200 °C at atmospheric pressure due to its molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); sparingly soluble in water. | The ethoxy group may impart some slight aqueous solubility, but the aromatic ring will dominate. |

| Density | Likely greater than 1 g/cm³ | The presence of a fluorine atom generally increases density. |

| Flash Point | Moderately high | Similar to other aromatic nitriles. |

Synthesis and Purification: A Generalized Approach

A plausible synthetic route to 4-Ethoxy-2-fluorobenzonitrile involves a nucleophilic aromatic substitution (SNA) reaction. Given the activating effect of the nitrile group and the presence of a good leaving group (fluorine), one could envision the synthesis starting from a difluorinated precursor.

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxy-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

4-Ethoxy-2-fluorobenzonitrile (CAS No. 186191-34-4) is a substituted benzonitrile derivative increasingly utilized as a key intermediate in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its unique trifunctional structure—comprising a nitrile group, a fluorine atom, and an ethoxy group—offers versatile reactivity for building novel compounds. However, these same reactive features necessitate a robust and informed approach to its handling and safety.

This guide is structured to provide a comprehensive safety framework grounded in the Precautionary Principle . Comprehensive toxicological data for 4-Ethoxy-2-fluorobenzonitrile is not widely available in public databases. Therefore, this document synthesizes the known hazard information for this specific compound with a logical, evidence-based assessment of risks inferred from its chemical structure and the known toxicology of analogous compounds. The objective is to empower laboratory personnel with the knowledge to conduct a thorough risk assessment and implement control measures that ensure the highest level of safety.

Section 2: Hazard Identification and Risk Assessment

A multi-faceted approach is essential for understanding the potential risks associated with 4-Ethoxy-2-fluorobenzonitrile. This involves analyzing its known classifications, the toxicology of its core functional groups, and data from structurally related molecules.

Known GHS Classification

Globally Harmonized System (GHS) data for 4-Ethoxy-2-fluorobenzonitrile is limited but points towards significant hazards. The primary classifications indicate a high potential for dermal toxicity and skin irritation.

Hazard Analysis by Chemical Analogy

Given the data scarcity, a conservative risk assessment must be informed by the known hazards of structurally similar compounds. Substituted benzonitriles, as a class, present a range of health hazards.

-

Nitrile (-C≡N) Group: The toxicity of many nitriles is associated with their potential to metabolize into cyanide, which can inhibit cellular respiration.[1] While this is not confirmed for 4-Ethoxy-2-fluorobenzonitrile, it represents a critical potential hazard. Symptoms of nitrile exposure can range from irritation to severe systemic effects.[2]

-

Fluorinated Aromatic Core: Fluorine substitution can significantly alter a molecule's metabolic stability, lipophilicity, and biological activity, potentially enhancing its toxicological profile.[3]

-

Analogous Compounds: Data from related fluorinated and substituted benzonitriles consistently show moderate to high acute toxicity via oral, dermal, and inhalation routes. For instance, 4-Fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5] 3-Ethoxy-4-methoxybenzonitrile is classified as toxic if swallowed, in contact with skin, or inhaled.

Summary of Assessed Hazards

Based on the available specific data and analysis of chemical analogues, a summary of potential hazards is presented below. All personnel must handle this compound as if it possesses all the hazards listed.

| Hazard Category | GHS Classification (Known & Inferred) | Causality and Field Insights |

| Acute Dermal Toxicity | Category 3: Toxic in contact with skin (H311) | (Confirmed) The primary known hazard. This classification indicates that short-term skin contact can cause serious, potentially lethal, health effects. This necessitates stringent skin protection protocols. |

| Acute Oral Toxicity | Category 3: Toxic if swallowed (H301) (Inferred) | The nitrile group is a well-established toxicophore. Many benzonitriles are harmful or toxic upon ingestion.[6] Accidental ingestion via contaminated hands is a primary risk. |

| Acute Inhalation Toxicity | Category 3: Toxic if inhaled (H331) (Inferred) | While the compound is a solid/liquid, dusts or vapors may be generated during handling, especially if heated. Inhalation is a rapid route of exposure for many toxic nitriles.[4] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315) | (Confirmed) The compound is a known irritant. This can cause local inflammation and may increase the rate of dermal absorption of the toxicant. |

| Eye Damage/Irritation | Category 2: Causes serious eye irritation (H319) (Inferred) | Most substituted benzonitriles are irritating to the eyes.[7] Any handling that could generate dust or splashes poses a significant risk to vision. |

| Organ Toxicity | May cause damage to organs (Inferred) | Systemic toxicity is a known outcome of exposure to some nitriles, potentially affecting the central nervous system, respiratory system, and cardiovascular system.[2] |

Section 3: Standard Operating Protocol for Safe Handling

Adherence to a strict, standardized protocol is non-negotiable. The following workflow is designed as a self-validating system to minimize exposure at every step.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in providing a safe working environment.[8] Personal protective equipment (PPE) should never be considered a substitute for robust engineering solutions.

-

Chemical Fume Hood: All manipulations of 4-Ethoxy-2-fluorobenzonitrile, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[9][10]

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be guided by the "Toxic in contact with skin" classification.[12][13]

-

Hand Protection:

-

Double Gloving: Always wear two pairs of nitrile gloves.[14] Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact.[15][16][17]

-

Rationale: The outer glove absorbs the primary contamination, while the inner glove protects the skin during the doffing (removal) process. This significantly reduces the risk of cross-contamination.[14]

-